![molecular formula C9H16O4S2 B1581769 3-[2-(2-羧乙基硫烷基)丙-2-基硫烷基]丙酸 CAS No. 4265-59-2](/img/structure/B1581769.png)
3-[2-(2-羧乙基硫烷基)丙-2-基硫烷基]丙酸
描述
3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic acid, commonly known as Cysteine-S-conjugate β-lyase 4 (C-S lyase 4), is an enzyme that plays a crucial role in the metabolism of sulfur-containing amino acids, such as cysteine and methionine. C-S lyase 4 is involved in the detoxification of xenobiotics and endogenous compounds, and its dysfunction has been linked to various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
科学研究应用
回收和反应萃取
一个应用领域是从水溶液中回收丙酸,这在化学、制药和食品工业中至关重要。在各种稀释剂中使用像 Aliquat 336 这样的特定萃取剂已显示出从发酵液中有效分离丙酸的希望,证明了相关化合物在改善溶剂萃取工艺中的潜在用途 (A. Keshav、S. Chand 和 K. Wasewar,2009)。
缓蚀
另一个应用是在缓蚀中,其中羧酸衍生物(例如基于氨基酸的咪唑鎓两性离子)已被合成并评估其保护低碳钢免受腐蚀的效率。这表明类似羧酸衍生物在开发新型、有效的缓蚀剂中具有潜力 (V. Srivastava 等人,2017)。
发酵和生物技术应用
此外,类似于 3-[2-(2-羧乙基硫烷基)丙-2-基硫烷基]丙酸的化合物已在发酵过程中得到探索。关于丙酸及其衍生物的发酵生产的研究突出了人们对利用可再生原料可持续生产有价值化学品的兴趣,展示了此类化合物在绿色化学中可以发挥的作用 (Brandon A. Rodriguez 等人,2014)。
作用机制
Mode of Action
The compound might interact with its targets through the carboxylic acid group and sulfide bonds, potentially affecting protein folding or enzyme function.
Pharmacokinetics
The compound’s solubility in water is 645.4 mg/L at 25 ºC , which might influence its bioavailability.
Result of Action
The presence of a carboxylic acid group and sulfide bonds suggest potential roles in biological processes.
Action Environment
. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action.
属性
IUPAC Name |
3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4S2/c1-9(2,14-5-3-7(10)11)15-6-4-8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHSRLRLGYJODR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(SCCC(=O)O)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289921 | |
| Record name | 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid | |
CAS RN |
4265-59-2 | |
| Record name | 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,3'-(propane-2,2-diylbis(sulfanediyl))dipropanoic acid (PSDA) contribute to the functionality of the dHAc-PSDA-Ce6 nanocluster?
A1: PSDA serves as a cleavable crosslinker within the dHAc-PSDA-Ce6 nanocluster []. This means it holds together multiple units of hyaluronate dots (dHA) conjugated with Chlorin e6 (Ce6), forming a larger nanocluster structure. Critically, PSDA is designed to be cleaved by singlet oxygen (¹O₂) generated by Ce6 upon light irradiation. This cleavage breaks down the nanocluster into smaller dHA-Ce6 molecules. This size shift, triggered specifically at the tumor site by light activation, is hypothesized to enhance the photodynamic antitumor effect [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1581688.png)
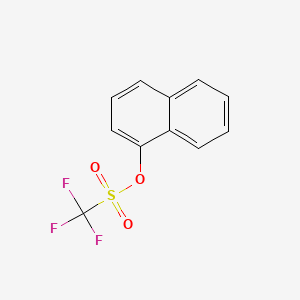
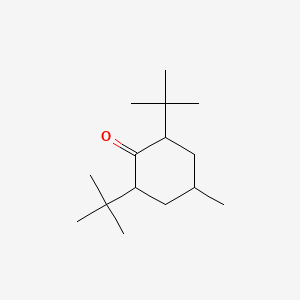
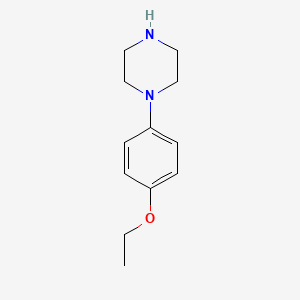
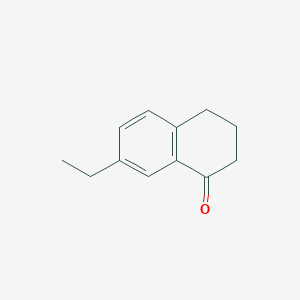
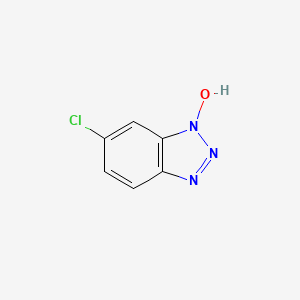
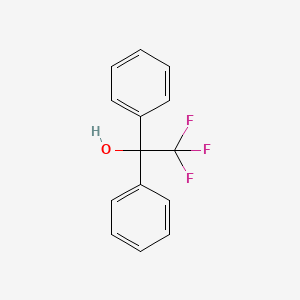
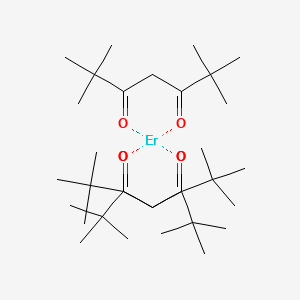
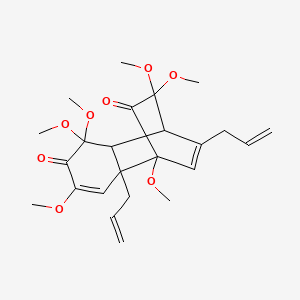
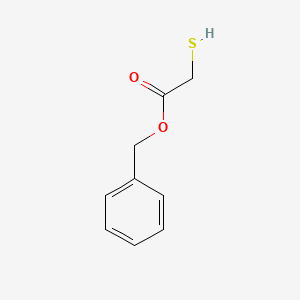
![2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone](/img/structure/B1581701.png)
![2-(Imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B1581706.png)
![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B1581709.png)